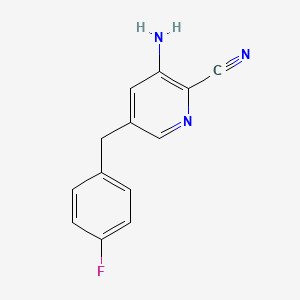![molecular formula C7H7BrN2O B13655737 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)
7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine: is a halogenated heterocyclic compound with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization with a suitable base . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrido[4,3-b][1,4]oxazine derivatives.
Oxidation Reactions: Formation of oxides or other oxidized derivatives.
Reduction Reactions: Formation of dihydro or tetrahydro derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is used as a building block in the synthesis of more complex heterocyclic compounds . Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design . Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders, cancer, and infectious diseases . Its unique structure and reactivity profile make it a candidate for further exploration in drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials . Its applications range from the production of advanced polymers to the development of new catalysts .
Mécanisme D'action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes, receptors, or other proteins, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular pathways .
Comparaison Avec Des Composés Similaires
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Comparison: Compared to these similar compounds, 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine exhibits unique reactivity and biological activity due to the position of the bromine atom and the specific arrangement of the heterocyclic ring . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
7-bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7BrN2O/c8-7-3-6-5(4-10-7)9-1-2-11-6/h3-4,9H,1-2H2 |
Clé InChI |
DIBQLTDMARGSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC(=NC=C2N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)



![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)








